molecular formula C7H15N3O B3067235 N-ethylpiperazine-1-carboxamide CAS No. 75529-72-5

N-ethylpiperazine-1-carboxamide

Cat. No.: B3067235
CAS No.: 75529-72-5
M. Wt: 157.21 g/mol
InChI Key: DIDCDJTVKPODTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethylpiperazine-1-carboxamide (CAS 75529-72-5) is a piperazine-based chemical compound offered for research use as a building block and intermediate in medicinal chemistry. Piperazine derivatives are privileged structures in drug discovery due to their favorable physicochemical properties and ability to contribute to key interactions with biological targets . This moiety is frequently incorporated into molecules to optimize properties like solubility and metabolic stability, and to serve as a spacer to correctly position pharmacophoric groups . Piperazine-containing compounds have demonstrated a wide range of therapeutic activities and are found in many FDA-approved drugs across various classes, including kinase inhibitors, receptor modulators, and antiviral agents . Specifically, carboxamide-substituted piperazine scaffolds are of significant interest in early-stage research, serving as key precursors in the synthesis of compounds investigated for targeting cytochrome P450 enzymes in infectious diseases and as solvent-exposed appendages in the design of chimeric anticancer molecules . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet for detailed hazard information.

Properties

CAS No.

75529-72-5

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

N-ethylpiperazine-1-carboxamide

InChI

InChI=1S/C7H15N3O/c1-2-9-7(11)10-5-3-8-4-6-10/h8H,2-6H2,1H3,(H,9,11)

InChI Key

DIDCDJTVKPODTM-UHFFFAOYSA-N

SMILES

CCNC(=O)N1CCNCC1

Canonical SMILES

CCNC(=O)N1CCNCC1

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

NEPCA serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown promising results in anticancer research. For instance, novel hybrid chalcone N-ethyl-piperazinyl amides derived from oleanonic and ursonic acids exhibited significant cytotoxicity against multiple human cancer cell lines, demonstrating growth inhibition ranging from -85.67% to -41.54% . The incorporation of piperazine moieties into these compounds enhances their biological activity, offering potential therapeutic avenues for cancer treatment.

2. Enzyme Inhibition Studies

Research indicates that NEPCA can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. Its mechanism of action is linked to its interaction with molecular targets, which can be critical in understanding disease mechanisms and developing new therapeutic strategies.

3. Chemical Intermediates

In industrial applications, NEPCA is utilized as an intermediate in the production of specialty chemicals and other pharmaceuticals. It plays a role in synthesizing ethyl ciprofloxacin-class antibacterials and is also involved in producing dyes and plant protection products . This versatility makes it a valuable compound in both academic research and industrial chemistry.

Case Studies

Study Application Findings
Novel Hybrid Chalcone SynthesisAnticancer ActivityNEPCA derivatives showed broad-spectrum cell inhibition against 60 human cancer cell lines .
Enzyme Interaction StudiesBiochemical PathwaysDemonstrated potential as an enzyme inhibitor affecting cancer-related pathways.
Industrial ProductionChemical IntermediatesUsed in synthesizing antibacterials and other fine chemicals .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares N-ethylpiperazine-1-carboxamide with structurally related analogs, highlighting substituent effects on yield, melting point, and biological activity:

Compound Substituents Yield (%) Melting Point (°C) Key Structural Features Reported Activities
This compound Ethyl (N), unsubstituted carboxamide N/A N/A Chair conformation piperazine Intermediate in organic synthesis
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Ethyl (N), 4-Cl-phenyl carboxamide N/A 225.4–226.1 Intermolecular H-bonding, π–π interactions Antimicrobial research
N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) 4-F-phenyl, quinazolinone-linked methyl 57.3 196.5–197.8 Fluorine substitution, extended conjugation Not specified
N-(3-Chlorophenyl)-4-((4-oxoquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5) 3-Cl-phenyl, quinazolinone-linked methyl 47.7 193.3–195.2 Chlorine substitution, planar quinazolinone Not specified
N-Ethyl-N,4-dimethylpiperazine-1-carboxamide Ethyl (N), 4-methyl N/A N/A Steric hindrance from dual alkyl substituents Not specified

Key Observations :

  • Substituent Effects on Melting Points : Chlorine substituents (e.g., A5, 193–195°C; 4-Cl-phenyl analog, 225–226°C) generally increase melting points compared to fluorine analogs (A3, 196–198°C), likely due to enhanced intermolecular forces (e.g., halogen bonding).
  • Synthetic Yields : Electron-withdrawing groups (e.g., 4-F in A3: 57.3% yield) improve yields compared to electron-donating substituents, possibly due to stabilized intermediates.

Pharmacological and Functional Comparisons

  • Antimicrobial Activity: The 4-chlorophenyl derivative forms a 2D hydrogen-bonded network and weak π–π interactions, enhancing stability and interaction with microbial targets.
  • Structural Flexibility: Derivatives with extended conjugation (e.g., quinazolinone-methyl in A3–A6) show planar regions that may improve DNA intercalation or enzyme binding compared to the simpler ethyl-substituted parent compound.
  • Steric and Electronic Effects : N-Ethyl-N,4-dimethylpiperazine-1-carboxamide introduces steric bulk, which could hinder receptor binding but improve metabolic stability.

Q & A

Basic Question: What are the key synthetic pathways for N-ethylpiperazine-1-carboxamide, and how is its purity confirmed experimentally?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of a piperazine core. For example, coupling reactions (e.g., carboxamide formation) between N-ethylpiperazine and activated carbonyl intermediates are common. Reaction conditions (temperature, solvent, catalysts) must be optimized to minimize side products .
Analytical Validation:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity by resolving peaks for the ethyl group (δ ~1.1–1.3 ppm for CH₃, δ ~2.4–3.0 ppm for CH₂-N) and piperazine protons (δ ~2.5–3.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₈H₁₅N₃O: m/z 170.1294) .
  • X-ray Crystallography: Resolves bond lengths/angles (e.g., C=O at 1.22 Å, N-C bond at 1.47 Å) .

Basic Question: What structural features distinguish this compound from related piperazine derivatives?

Structural Analysis:

  • Core Structure: A six-membered piperazine ring with one nitrogen substituted by an ethyl group and the other by a carboxamide moiety .
  • Key Functional Groups:
    • Ethyl group: Enhances lipophilicity, influencing pharmacokinetics.
    • Carboxamide: Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
  • Crystallographic Data: Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 25.8566 Å, b = 10.0475 Å, c = 16.8822 Å, β = 92.525° .

Advanced Question: How can density-functional theory (DFT) predict the electronic properties of this compound?

Computational Workflow:

Model Selection: Use hybrid functionals (e.g., B3LYP) incorporating exact exchange to improve thermochemical accuracy .

Geometry Optimization: Minimize energy using basis sets (e.g., 6-31G*) to refine bond lengths/angles .

Electronic Analysis:

  • Calculate HOMO-LUMO gaps to assess reactivity.
  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

Validation: Compare computed vibrational frequencies (IR) with experimental data to ensure accuracy .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., fluorophenyl, methyl groups) and correlate with activity trends .
  • Target-Specific Assays: Use enzyme inhibition (e.g., kinase assays) or receptor-binding studies (e.g., radioligand displacement) to isolate mechanisms .
  • Data Normalization: Account for variations in experimental conditions (e.g., cell line viability, solvent effects) .

Advanced Question: What strategies optimize the yield and purity of this compound during synthesis?

Optimization Techniques:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) improve reaction homogeneity .
  • Catalyst Use: Employ coupling agents (e.g., EDC/HOBt) for efficient amide bond formation .
  • Purification:
    • Column Chromatography: Use silica gel with gradient elution (e.g., 5–20% MeOH in DCM) .
    • Recrystallization: Ethanol/water mixtures yield high-purity crystals .

Methodological Question: What are best practices for characterizing piperazine derivatives using crystallography?

Guidelines:

  • Data Collection: Use MoKα radiation (λ = 0.71073 Å) and refine structures with SHELX software (e.g., SHELXL for small molecules) .
  • Validation Metrics: Ensure R-factor < 0.05 and check for residual electron density (< 0.3 eÅ⁻³) .
  • Hydrogen Bonding Analysis: Identify intermolecular interactions (e.g., N–H···O=C) to explain packing motifs .

Advanced Question: How do substituents on the piperazine ring modulate the biological activity of this compound analogs?

Key Findings:

  • Electron-Withdrawing Groups (e.g., Cl, F): Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .
  • Hydrophobic Substituents (e.g., benzyl): Improve blood-brain barrier penetration for CNS-targeted drugs .
  • Polar Groups (e.g., sulfonamide): Increase solubility and reduce off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethylpiperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-ethylpiperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.